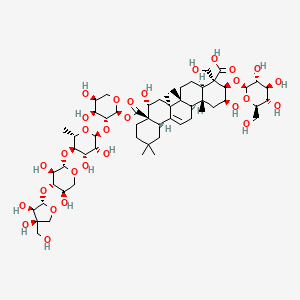
1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-methyl-N-phenyl-
Overview
Description
This compound is also known as Carboxine or Carbathiine . It is a systemic agricultural fungicide and seed treatment agent . The empirical formula is C12H13NO2S .
Synthesis Analysis
The synthesis of this compound involves the reaction of acetylacetanilide with thionyl chloride to produce α-chloro acetylacetanilide, which then condenses with mercaptoethanol .Molecular Structure Analysis
The molecular weight of this compound is 235.30 . The InChI string representation of its structure isInChI=1S/C12H13NO2S/c1-9-11(16-8-7-15-9)12(14)13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,14) . Physical And Chemical Properties Analysis
The compound is a white solid with a density of 1.41 g/cm3 . It has a melting point of 119.5-121.5℃ . Its solubility in water is 1.4 g/l at 25℃ .Scientific Research Applications
Synthesis and Chemical Reactions
- The condensation of 5,6-dihydro-2-methyl-1,4-oxathiin-3-carbonyl isothiocyanate with other compounds can lead to a variety of chemical rearrangements and the formation of new compounds, demonstrating the versatility of 1,4-Oxathiin derivatives in synthetic chemistry (Kulka, 1980).
Agricultural Applications
- Trifluoromethylated derivatives of dihydro-1,4-oxathiin carboxamides have been synthesized for use as agrochemical fungicides. Their efficacy against various plant diseases, including rice blast and wheat leaf rust, indicates their potential in agricultural applications (Nam, Kim, Cho, & Hahn, 2001).
Crystallography and Polymorphism
- Different polymorphic crystal forms of 6-methyl-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide have been isolated, highlighting the compound's significance in crystallography and material science (Frampton, Frampton, & Thomson, 2018).
Biochemical and Microbiological Studies
- Oxathiin carboxamides, including 1,4-Oxathiin-2-carboxamide derivatives, have been shown to inhibit the succinic dehydrogenase complex in various organisms, making them useful in studying mitochondrial function and energy production in cells (White & Thorn, 1975).
Antifungal and Antiviral Research
- Oxathiin carboxanilide derivatives, including 1,4-Oxathiin-2-carboxamide variants, have been studied as potential non-nucleoside HIV-1-specific reverse transcriptase inhibitors (NNRTIs). Their effectiveness against mutant HIV-1 strains resistant to other NNRTIs indicates their potential in antiviral therapy (Balzarini et al., 1995).
Pharmacokinetics and Drug Development
- Studies on the metabolism and solubilization of oxathiin carboxanilides have provided insights into the development of drug formulations, particularly for anti-HIV agents. This research is crucial for understanding the pharmacokinetics and optimizing the delivery of these compounds (Oh, Chi, Vishnuvajjala, & Anderson, 1991).
Safety And Hazards
properties
IUPAC Name |
5-methyl-N-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-9-11(15-7-8-16-9)12(14)13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIDFJFYUCFPCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OCCS1)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220171 | |
| Record name | 1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-methyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-methyl-N-phenyl- | |
CAS RN |
69892-02-0 | |
| Record name | 1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-methyl-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069892020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-methyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl 2-aminobenzo[d]thiazole-7-carboxylate](/img/structure/B3029482.png)







